![molecular formula C19H23N5O B14161536 N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline CAS No. 306316-39-2](/img/structure/B14161536.png)
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline is a complex organic compound that features a tetrazole ring, a dimethylphenyl group, and a methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline typically involves the formation of the tetrazole ring through a [2+3] cycloaddition reaction between a nitrile and an azide . This reaction is often carried out under conditions that generate hydrazoic acid in situ, using strong Lewis acids or amine salts as catalysts . The dimethylphenyl group and the methoxyaniline moiety are then introduced through subsequent substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling hazardous reagents like hydrazoic acid. The use of automated systems can also improve yield and purity by minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline can undergo various types of chemical reactions, including:
Oxidation: The tetrazole ring is generally resistant to oxidation due to its low HOMO energy.
Reduction: Reduction reactions can target the nitro groups if present in the compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically used, although the tetrazole ring remains stable.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline has several applications in scientific research:
Mécanisme D'action
The mechanism by which N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites in enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Pentylene tetrazole: Used in models for anxiety.
Benzimidazoles: A class of compounds with broad biological activity, including antiviral, antibacterial, and antifungal properties.
Uniqueness
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline is unique due to its combination of a tetrazole ring with a dimethylphenyl group and a methoxyaniline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
306316-39-2 |
|---|---|
Formule moléculaire |
C19H23N5O |
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline |
InChI |
InChI=1S/C19H23N5O/c1-13-8-6-9-14(2)17(13)24-18(21-22-23-24)19(3,4)20-15-10-7-11-16(12-15)25-5/h6-12,20H,1-5H3 |
Clé InChI |
QRHWBNDQGIHIGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)NC3=CC(=CC=C3)OC |
Solubilité |
12.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


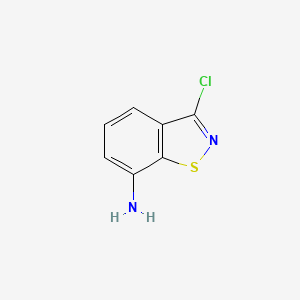
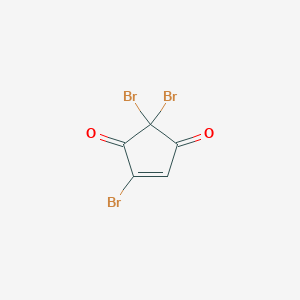
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
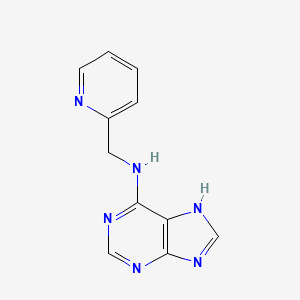
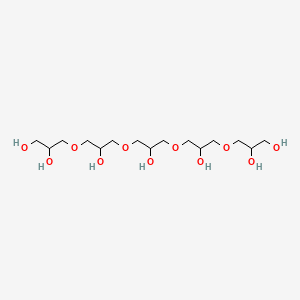

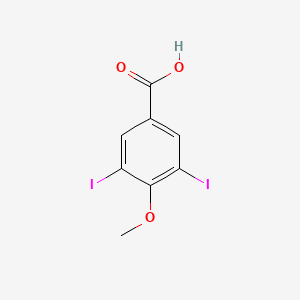
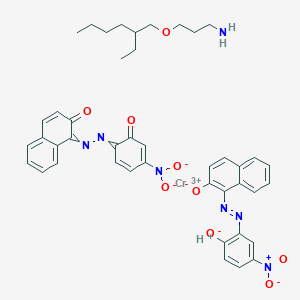
![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
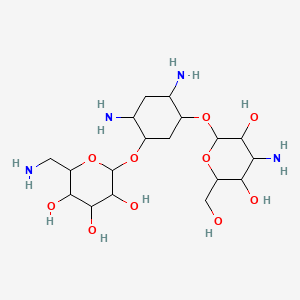
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
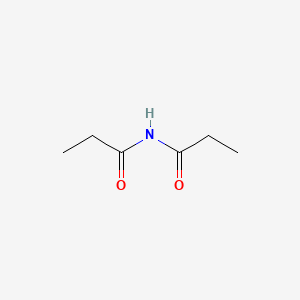
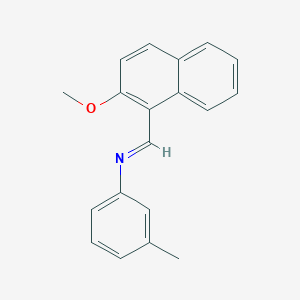
![Ethyl 2-[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B14161529.png)
